molecular formula C26H18N2OS B2658214 N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide CAS No. 313528-97-1

N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide

Cat. No.: B2658214
CAS No.: 313528-97-1
M. Wt: 406.5
InChI Key: TYXOVNZDSIRPKN-UHFFFAOYSA-N
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Description

N-(4,5-Diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide is a heterocyclic compound featuring a thiazole core substituted with two phenyl groups at the 4- and 5-positions, linked to a naphthalene-1-carboxamide moiety. Thiazole derivatives are known for their diverse pharmacological activities, including kinase inhibition and receptor modulation, as highlighted in .

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2OS/c29-25(22-17-9-15-18-10-7-8-16-21(18)22)28-26-27-23(19-11-3-1-4-12-19)24(30-26)20-13-5-2-6-14-20/h1-17H,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXOVNZDSIRPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the naphthalene and carboxamide groups. One common method involves the cyclization of a precursor containing a thiourea and a halogenated ketone to form the thiazole ring. This is followed by a coupling reaction with naphthalene-1-carboxylic acid to introduce the naphthalene moiety and the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiazole ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide has been studied for its effectiveness against various cancer cell lines. In vitro assays have shown that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The mechanism of action may involve the inhibition of specific signaling pathways that are crucial for tumor growth and survival .

Antimicrobial Properties
The thiazole ring is known for its antimicrobial activity. Studies have demonstrated that this compound exhibits inhibitory effects against several bacterial strains, including resistant strains. This property makes it a potential lead compound for developing new antibiotics .

Materials Science

Fluorescent Materials
The compound has been explored as a building block in the synthesis of fluorescent materials. Its unique electronic properties allow it to be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of thiazole into naphthalene derivatives enhances the photophysical properties, leading to improved efficiency in light emission .

Polymer Chemistry
this compound can be used to synthesize polymers with enhanced thermal and mechanical properties. These polymers are suitable for applications in coatings and composites where durability and resistance to degradation are essential .

Environmental Chemistry

Pesticide Development
The compound's structure suggests potential use in developing new pesticides. The thiazole moiety is known to interact with biological targets in pests, providing a pathway for creating effective agricultural chemicals that minimize environmental impact .

Case Studies

Study Focus Findings
Anticancer Activity Study Investigated the cytotoxic effects on breast cancer cell linesInduced apoptosis through mitochondrial pathways
Antimicrobial Efficacy Assessment Tested against Gram-positive and Gram-negative bacteriaShowed significant inhibition against resistant strains
Fluorescent Material Research Explored photophysical properties in OLED applicationsEnhanced brightness and stability compared to traditional materials

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The thiazole ring and the aromatic moieties play crucial roles in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its thiazole ring and naphthalene-carboxamide backbone . Key comparisons with analogs include:

Table 1: Structural Comparison of Key Compounds
Compound Heterocyclic Core Substituents Carboxamide Position Key Structural Differences
Target Compound 1,3-Thiazole 4,5-Diphenyl Naphthalene-1 Thiazole core with bulky diphenyl
6a–6m () 1,2,3-Triazole Varied nitro/phenyl groups Phenyl Triazole core, oxygen-linked methyl
6g () 1,3,4-Oxadiazole 4-Methoxybenzyl Naphthalene-1 Oxadiazole core, carbothioate group
N-[5-R-benzyl-1,3-thiazol-2-yl] derivatives () 1,3-Thiazole Benzyl (R = substituents) Imidazole-2 Substituted benzyl vs. diphenyl

Key Observations :

  • The thiazole core in the target compound differentiates it from triazole () and oxadiazole () analogs. The sulfur atom in thiazole may enhance π-stacking interactions in biological systems compared to nitrogen-rich cores .
  • Diphenyl substituents on the thiazole could improve lipophilicity and binding affinity compared to nitro or methoxy groups in analogs .

Spectroscopic Characteristics

Table 2: Spectroscopic Data Comparison
Compound IR C=O Stretch (cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
Target Compound ~1680 (hypothesized) N/A (Data not provided)
6b () 1682 5.38 (–NCH2CO–), 8.36 (triazole H)
6g () 1684 6.50–7.56 (Ar–H), 3.3 (–OCH3, not shown)

Key Observations :

  • The C=O stretches in analogs (1682–1684 cm⁻¹) suggest similar electronic environments for the carboxamide group in the target compound.
  • Triazole protons in appear downfield (δ 8.36 ppm) due to aromaticity, whereas thiazole protons in the target may show distinct splitting patterns.

Key Observations :

  • The diphenyl-thiazole moiety in the target may enhance anticancer potency compared to benzyl-substituted thiazoles () due to improved hydrophobic interactions .
  • Triazole analogs () may prioritize antimicrobial over anticancer activity, highlighting the role of heterocycle choice in target selectivity.

Biological Activity

N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article compiles available data on the biological activity of this compound, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a naphthalene moiety, which is significant for its biological activities. The general structure can be represented as follows:

N 4 5 diphenyl 1 3 thiazol 2 yl naphthalene 1 carboxamide\text{N 4 5 diphenyl 1 3 thiazol 2 yl naphthalene 1 carboxamide}

Antitumor Activity

Research has indicated that compounds containing thiazole moieties exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells. The presence of the naphthalene group enhances the cytotoxicity against various cancer cell lines.

  • Case Study : A study demonstrated that thiazole-containing compounds had IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, indicating strong cytotoxic potential .
CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22A-431

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown promising results against various bacterial strains.

  • Research Findings : Certain derivatives exhibited antimicrobial activity comparable to standard antibiotics, suggesting potential applications in treating infections .
CompoundActivity TypeReference
p2Antimicrobial
p3Antimicrobial

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the thiazole and naphthalene structures significantly influence biological activity. For example:

  • Electron-donating groups at specific positions on the phenyl rings enhance cytotoxicity.
  • The presence of a carboxamide group is crucial for maintaining activity against cancer cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole and naphthalene derivatives. Common methods include:

  • Condensation Reactions : Combining thiazole derivatives with naphthalene carboxylic acids under acidic conditions.
  • Cyclization Techniques : Employing cyclization methods to form the thiazole ring.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide and related thiazole derivatives?

Thiazole derivatives are typically synthesized via cyclocondensation reactions or 1,3-dipolar cycloaddition. For example, copper-catalyzed click chemistry (e.g., using Cu(OAc)₂ in tert-butanol/water mixtures) efficiently forms triazole-thiazole hybrids . Chloroacetyl intermediates can also react with amines or sulfur-containing reagents to close thiazole rings, as demonstrated in the synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl) derivatives . Purification often involves recrystallization (ethanol or ethyl acetate) and TLC monitoring with hexane:ethyl acetate solvent systems .

Q. How can researchers validate the structural integrity of this compound during synthesis?

Structural validation combines spectroscopic and crystallographic methods:

  • 1H/13C NMR : Peaks for aromatic protons (δ 7.2–8.6 ppm), thiazole protons (δ 7.1–7.3 ppm), and carboxamide NH (δ ~10–11 ppm) confirm functional groups .
  • IR spectroscopy : Stretching frequencies for C=O (1670–1680 cm⁻¹) and C-N (1300–1340 cm⁻¹) verify the carboxamide and thiazole moieties .
  • X-ray crystallography : Tools like SHELX refine crystal structures, with hydrogen bonding patterns (e.g., N–H···O/S interactions) analyzed using graph-set theory to confirm packing .

Q. What preliminary biological screening protocols are recommended for antitumor activity assessment?

The National Cancer Institute’s Developmental Therapeutics Program (DTP) provides standardized protocols:

  • In vitro assays : Dose-response testing across 60 cancer cell lines (e.g., leukemia, breast, lung) at concentrations from 10⁻⁴ to 10⁻⁸ M .
  • Selectivity indices : Compare IC₅₀ values between cancerous and non-cancerous cells (e.g., fibroblasts).
  • Mechanistic studies : Follow-up enzymatic assays (e.g., kinase inhibition, apoptosis markers like caspase-3) for hit compounds .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and binding affinities of this compound?

Density-functional theory (DFT) calculations, such as the B3LYP functional with 6-31G(d) basis sets, optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO). These predict reactivity and charge transfer potential. Correlation-energy formulas (e.g., Colle-Salvetti) model electron density distributions to estimate interaction energies with biological targets like kinases . Molecular docking (AutoDock Vina) into protein active sites (e.g., GSK-3β or COX-2) identifies key hydrogen bonds and hydrophobic interactions .

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or cellular heterogeneity. Mitigation strategies include:

  • Dose-response normalization : Use log-transformed IC₅₀ values and Z-factor statistical validation .
  • Orthogonal assays : Confirm hits with alternative methods (e.g., Western blotting for protein expression vs. cell viability assays).
  • Metabolic stability testing : Evaluate compound degradation in microsomal preparations to rule out false negatives .

Q. How do substituent variations on the thiazole ring impact antitumor efficacy?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 5-position enhance cytotoxicity, likely via increased electrophilicity and target binding .
  • Bulkier substituents (e.g., diphenyl groups) improve lipophilicity, enhancing membrane permeability but potentially reducing solubility .
  • Morpholine or imidazoline hybrids (e.g., 4,5-dihydro-1H-imidazole derivatives) modulate selectivity by introducing hydrogen-bond donors .

Q. What crystallographic challenges arise in resolving the solid-state structure of this compound?

Common issues include:

  • Disorder in aromatic rings : Mitigated by cooling crystals to 100 K during data collection .
  • Twinned crystals : SHELXL’s TWIN/BASF commands refine twin laws, while PLATON checks for missed symmetry .
  • Hydrogen bonding networks : Graph-set analysis (e.g., R₂²(8) motifs) distinguishes intramolecular vs. intermolecular interactions, critical for polymorphism studies .

Safety and Handling

Q. What safety protocols are essential for handling this compound in the laboratory?

Based on structurally similar carboxamides:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335 risk) .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

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